molecular formula C17H28Cl2N2O3 B2431269 1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1184971-36-5

1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2431269
CAS No.: 1184971-36-5
M. Wt: 379.32
InChI Key: JIUQSAQJSLIQDW-UHFFFAOYSA-N
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Description

1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C17H28Cl2N2O3 and its molecular weight is 379.32. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Potential

  • A series of derivatives, including compounds with structural similarity to 1-(Allyloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, have been synthesized for potential antidepressant effects. These compounds show dual activity at 5-HT1A serotonin receptors and serotonin transporters, indicating a novel class of antidepressant agents with a dual mechanism of action (Martínez et al., 2001).

Binding Mechanism Analysis

  • The compound’s structural analysis and binding mechanism with α1A-adrenoceptor have been investigated. The study involved conformational analysis, time-dependent density functional theory calculations, and molecular docking, providing insights for better drug design of highly selective antagonists with chirality (Xu et al., 2016).

Antiarrhythmic and Antihypertensive Effects

  • Derivatives of this compound have been tested for their antiarrhythmic and antihypertensive activities. Their pharmacological effects are suggested to be related to alpha-adrenolytic properties, which depend on the presence of specific moieties like the 1-phenylpiperazine with a methoxy- or chloro- substituent (Malawska et al., 2002).

Alpha-Adrenoceptor Affinity

  • A study on a series of 1,4-substituted piperazine derivatives, including compounds similar to this compound, focused on their affinity towards alpha 1- and alpha 2-adrenoceptors. The findings highlight the importance of the 1-(o-methoxyphenyl)piperazine moiety in affinity to alpha-adrenoceptors (Marona et al., 2011).

Synthesis and Antitumor Activity

  • Compounds related to this compound have been synthesized and evaluated for their effect on tumor DNA methylation processes. This research contributes to the understanding of potential antitumor activities of such compounds (Hakobyan et al., 2020).

Antidepressant and Serotonin Transporter Activity

  • Further exploration of derivatives indicates their role as potential antidepressant drugs, with nanomolar affinity for 5-HT1A serotonin receptors and serotonin transporters, suggesting a new class of antidepressants (Orus et al., 2002).

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-prop-2-enoxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.2ClH/c1-3-12-22-14-15(20)13-18-8-10-19(11-9-18)16-6-4-5-7-17(16)21-2;;/h3-7,15,20H,1,8-14H2,2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUQSAQJSLIQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COCC=C)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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